(3,4-dimethoxyphenyl){4-[3-(methylthio)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}methanone
Description
The compound (3,4-dimethoxyphenyl){4-[3-(methylthio)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}methanone is a benzothiazine derivative characterized by a 1,4-benzothiazin-2-yl core modified with sulfone groups (1,1-dioxido) and substituted aryl moieties. Its structure includes:
- A 3,4-dimethoxyphenyl group attached to the methanone carbonyl.
- A 3-(methylthio)phenyl substituent at the 4-position of the benzothiazine ring.
Properties
IUPAC Name |
(3,4-dimethoxyphenyl)-[4-(3-methylsulfanylphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO5S2/c1-29-20-12-11-16(13-21(20)30-2)24(26)23-15-25(17-7-6-8-18(14-17)31-3)19-9-4-5-10-22(19)32(23,27)28/h4-15H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QODJQNVMATVEKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC(=CC=C4)SC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-dimethoxyphenyl){4-[3-(methylthio)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}methanone typically involves multi-step organic synthesis. A common route includes:
Formation of the Benzothiazine Core: This step often involves the cyclization of a precursor such as 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions to form the benzothiazine ring.
Oxidation: The final step involves the oxidation of the sulfur atom to form the sulfone group, typically using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo further oxidation, particularly at the sulfur atom, to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group or the sulfone group, potentially leading to alcohols or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nitrating agents, and various nucleophiles.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, thiols.
Substitution: Halogenated, nitrated, or alkylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
Biologically, compounds with benzothiazine cores have shown potential as enzyme inhibitors and antimicrobial agents. The specific functional groups in this compound may enhance its binding affinity and specificity towards biological targets.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, anticancer, or antiviral activities. The presence of the sulfone group is particularly interesting due to its known bioactivity.
Industry
Industrially, this compound could be used in the development of new materials with specific electronic or optical properties, given its aromatic and heterocyclic structure.
Mechanism of Action
The mechanism by which (3,4-dimethoxyphenyl){4-[3-(methylthio)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}methanone exerts its effects would depend on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity through binding interactions. The sulfone group can participate in hydrogen bonding and other interactions that stabilize the compound within a biological target.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Core Structural Variations
The target compound shares a 1,4-benzothiazin-2-yl sulfone core with analogs such as:
- 4-(3,4-Dimethoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone (): Differs in the 4-position substituent (4-methylphenyl vs. 3-(methylthio)phenyl).
- 1,1-dioxido-4-(3,4,5-trimethoxyphenyl)-4H-1,4-benzothiazin-2-ylmethanone (): Features a 3,4,5-trimethoxyphenyl group instead of 3,4-dimethoxyphenyl.
Key Insight : The electronic and steric profiles of these compounds are modulated by substituents on the aryl groups, impacting reactivity and binding affinity in biological systems .
Substituent Effects on Physicochemical Properties
The table below compares substituent-driven variations in molecular properties:
Observations :
- Methoxy groups enhance electron density and hydrophilicity, while methylthio groups introduce sulfur-mediated interactions (e.g., hydrogen bonding or metal coordination) .
- Trimethoxyphenyl substituents () may improve π-π stacking in crystal lattices compared to dimethoxy analogs .
Spectroscopic Characterization
- NMR and UV-Vis spectroscopy are standard for confirming structures of benzothiazinone derivatives ().
- For example, ¹H-NMR resolves methoxy (δ ~3.8–4.0 ppm) and methylthio (δ ~2.5 ppm) protons, while 13C-NMR identifies sulfone carbons (δ ~110–120 ppm) .
Biological Activity
The compound (3,4-dimethoxyphenyl){4-[3-(methylthio)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}methanone is a complex organic molecule characterized by a benzothiazine core and multiple functional groups. Its unique structure suggests potential biological activities that warrant investigation. This article synthesizes existing research findings on the biological activity of this compound, including its mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C24H21N1O5S2 |
| Molecular Weight | 445.56 g/mol |
| CAS Number | 1114652-28-6 |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. The presence of the sulfone group in the structure allows for hydrogen bonding and other stabilizing interactions with target biomolecules. Preliminary studies suggest that it may act as an allosteric modulator, influencing metabolic pathways critical to various diseases.
Antimicrobial Activity
Research indicates that derivatives of benzothiazine compounds exhibit significant antimicrobial properties. A study demonstrated that related compounds showed effectiveness against various pathogens, including bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of critical metabolic pathways.
Anticancer Activity
A notable case study involved the synthesis and evaluation of several benzothiazine derivatives for anticancer activity. The compound was tested against several cancer cell lines, showing promising results in inhibiting cell proliferation. The MTT assay revealed that certain concentrations led to significant reductions in cell viability, indicating potential as an anticancer agent.
Antiparasitic Activity
Recent studies have explored the efficacy of similar benzothiazine compounds against tropical diseases such as malaria and leishmaniasis. These compounds were found to disrupt essential metabolic functions in parasites, with effective concentrations below 10 µM in vitro. The interaction with specific amino acids in key enzymes was highlighted as a crucial factor in their mechanism of action.
Study 1: Anticancer Evaluation
In a study published in Journal of Medicinal Chemistry, researchers synthesized various benzothiazine derivatives and evaluated their cytotoxicity against human cancer cell lines. The compound exhibited a dose-dependent response with an IC50 value indicating significant potency compared to standard chemotherapeutics .
Study 2: Antimicrobial Screening
A comprehensive screening of benzothiazine derivatives was conducted against common bacterial strains (e.g., Staphylococcus aureus, Escherichia coli). Results indicated that some derivatives showed effective antibacterial activity, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | IC50/EC50 (µM) |
|---|---|---|
| (3,4-Dimethoxyphenyl)methanol | Moderate cytotoxicity | 15 |
| 3-(4-Hydroxybenzyl)-1H-pyrazole | Antimicrobial | 20 |
| (3,4-Dimethoxyphenyl){Benzothiazine Derivative} | High anticancer activity | 5 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
